2-Phenylbenzo[f][1,3]benzothiazole
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Overview
Description
2-Phenylbenzo[f][1,3]benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms. The phenyl group attached to the benzothiazole core enhances its chemical properties and potential applications. Benzothiazole derivatives, including this compound, are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[f][1,3]benzothiazole typically involves the cyclization of 2-aminothiophenol with aromatic aldehydes. One common method includes the use of 2-aminothiophenol and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the coupling of 2-bromo benzothiazole with phenylboronic acid pinacol ester, catalyzed by palladium (Pd(dppf)Cl2) in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbenzo[f][1,3]benzothiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-Phenylbenzo[f][1,3]benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Phenylbenzo[f][1,3]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
2-(4-Aminophenyl)benzothiazole: Investigated for its anticancer activity.
The uniqueness of this compound lies in its phenyl group, which enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
5325-19-9 |
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Molecular Formula |
C17H11NS |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-phenylbenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C17H11NS/c1-2-6-12(7-3-1)17-18-15-10-13-8-4-5-9-14(13)11-16(15)19-17/h1-11H |
InChI Key |
CYVZJVLKLDQVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3S2 |
Origin of Product |
United States |
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